Cas no 71916-57-9 (4-(3-methylphenyl)piperidin-4-ol)
4-(3-methylphenyl)piperidin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-(m-Tolyl)piperidin-4-ol
- 4-(3-Methylphenyl)piperidin-4-ol
- 4-M-TOLYL-PIPERIDIN-4-OL
- SCHEMBL2270948
- SB41388
- 71916-57-9
- LS-02490
- CS-0455154
- DTXSID90543375
- MFCD08689267
- AKOS000266475
- ALBB-006897
- STK504176
- G74887
- 4-(3-methylphenyl)piperidin-4-ol
-
- MDL: MFCD08689267
- Inchi: 1S/C12H17NO/c1-10-3-2-4-11(9-10)12(14)5-7-13-8-6-12/h2-4,9,13-14H,5-8H2,1H3
- InChI Key: DDGOHIWHCKUFKW-UHFFFAOYSA-N
- SMILES: OC1(C2C=CC=C(C)C=2)CCNCC1
Computed Properties
- Exact Mass: 191.13100
- Monoisotopic Mass: 191.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.26000
- LogP: 1.89480
4-(3-methylphenyl)piperidin-4-ol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(3-methylphenyl)piperidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM305870-1g |
4-(m-Tolyl)piperidin-4-ol |
71916-57-9 | 95% | 1g |
$281 | 2021-08-18 | |
| TRC | M357190-50mg |
4-(3-methylphenyl)piperidin-4-ol |
71916-57-9 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M357190-100mg |
4-(3-methylphenyl)piperidin-4-ol |
71916-57-9 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M357190-500mg |
4-(3-methylphenyl)piperidin-4-ol |
71916-57-9 | 500mg |
$ 365.00 | 2022-06-03 | ||
| abcr | AB265786-10g |
4-(3-Methylphenyl)piperidin-4-ol, 95%; . |
71916-57-9 | 95% | 10g |
€1517.00 | 2025-04-16 | |
| Chemenu | CM305870-1g |
4-(m-Tolyl)piperidin-4-ol |
71916-57-9 | 95% | 1g |
$351 | 2022-09-29 | |
| abcr | AB265786-5 g |
4-(3-Methylphenyl)piperidin-4-ol; 95% |
71916-57-9 | 5g |
€965.00 | 2022-03-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525821-100mg |
4-(M-tolyl)piperidin-4-ol |
71916-57-9 | 98% | 100mg |
¥675.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525821-250mg |
4-(M-tolyl)piperidin-4-ol |
71916-57-9 | 98% | 250mg |
¥1128.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525821-1g |
4-(M-tolyl)piperidin-4-ol |
71916-57-9 | 98% | 1g |
¥2256.00 | 2024-05-02 |
4-(3-methylphenyl)piperidin-4-ol Suppliers
4-(3-methylphenyl)piperidin-4-ol Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 4-(3-methylphenyl)piperidin-4-ol
4-(3-Methylphenyl)piperidin-4-ol (CAS No. 71916-57-9)
4-(3-Methylphenyl)piperidin-4-ol, also known as N-(3-methylphenyl)piperidine-4-ol, is a versatile organic compound with the CAS registry number 71916-57-9. This compound belongs to the class of piperidines, which are six-membered cyclic amines, and it features a hydroxyl group (-OH) at the 4-position of the piperidine ring. The presence of the hydroxyl group and the aryl substituent at the 3-methylphenyl position makes this compound unique and valuable in various chemical and pharmaceutical applications.
The structure of 4-(3-Methylphenyl)piperidin-4-ol consists of a piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. The hydroxyl group is attached to the nitrogen atom at position 4, while the 3-methylphenyl group is attached to the same nitrogen atom. This arrangement imparts both rigidity and flexibility to the molecule, making it suitable for various chemical reactions and biological interactions.
Recent studies have highlighted the potential of 4-(3-Methylphenyl)piperidin-4-ol in drug discovery and development. Its unique structure allows it to act as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically enriched compounds. Additionally, this compound has been explored as a building block for constructing bioactive molecules with potential applications in treating neurological disorders, inflammation, and cancer.
In terms of synthesis, 4-(3-Methylphenyl)piperidin-4-ol can be prepared through various methods, including nucleophilic substitution, cycloaddition reactions, and enzymatic catalysis. One common approach involves the reaction of 3-methylphenylamine with an appropriate alkylating agent in the presence of a base. The resulting intermediate is then subjected to reduction or oxidation steps to introduce the hydroxyl group at position 4.
The physical properties of 4-(3-Methylphenyl)piperidin-4-ol include a melting point of approximately 125°C and a boiling point around 280°C under standard conditions. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethanol. These properties make it suitable for use in various organic synthesis protocols and analytical techniques.
The biological activity of 4-(3-Methylphenyl)piperidin-4-ol has been extensively studied in recent years. In vitro assays have demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Furthermore, this compound has shown potential as an antioxidant agent, scavenging free radicals and protecting cells from oxidative stress-induced damage.
In conclusion, 4-(3-Methylphenyl)piperidin-4-ol (CAS No. 71916-57-9) is a valuable compound with diverse applications in organic synthesis and drug discovery. Its unique structure, coupled with its favorable physical and biological properties, positions it as an important tool for researchers in academia and industry alike.
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